molecular formula C8H4Cl4N2 B1585570 5-Chloro-2-(trichloromethyl)benzimidazole CAS No. 3584-66-5

5-Chloro-2-(trichloromethyl)benzimidazole

Cat. No.: B1585570
CAS No.: 3584-66-5
M. Wt: 269.9 g/mol
InChI Key: SIZGSKQSWJIWFP-UHFFFAOYSA-N
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Description

5-Chloro-2-(trichloromethyl)benzimidazole is a halogenated benzimidazole derivative with the molecular formula C8H4Cl4N2 and a molecular weight of 269.94 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of the compound 5-Chloro-2-(trichloromethyl)benzimidazole is the human growth hormone receptor (hGH receptor). This receptor plays a crucial role in the regulation of body composition, body fluids, muscle and bone growth, sugar and fat metabolism, and possibly heart function .

Mode of Action

This compound interacts with the extracellular domain of the hGH receptor. It has been found to affect the binding affinity of human growth hormone (hGH) to the hGH receptor . The specific interaction and the resulting changes are still under investigation.

Biochemical Pathways

It is known that the compound influences the protein-protein interactions involving the hgh and its receptor . The downstream effects of these interactions on various biochemical pathways are subjects of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the binding affinity of hGH to its receptor . The exact molecular and cellular consequences of these changes are still being explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole typically involves the chlorination of benzimidazole derivatives. One common method involves the reaction of 2-(trichloromethyl)benzimidazole with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane at a temperature range of 0-5°C to ensure the selective chlorination at the 5-position of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trichloromethyl)benzimidazole is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-chloro-2-(trichloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZGSKQSWJIWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189375
Record name 5-Chloro-2-(trichloromethyl)-1H-benzimidazole
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Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3584-66-5
Record name 6-Chloro-2-(trichloromethyl)-1H-benzimidazole
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Record name 5-Chloro-2-(trichloromethyl)-1H-benzimidazole
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Record name 3584-66-5
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Record name 5-Chloro-2-(trichloromethyl)-1H-benzimidazole
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Record name 5-chloro-2-(trichloromethyl)-1H-benzimidazole
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Record name 5-CHLORO-2-(TRICHLOROMETHYL)-1H-BENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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